N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a cyclopropyl group at position 4, a phenyl group at position 1, and an acetamide-linked benzodioxol moiety. The benzodioxol ring (a methylenedioxy group) enhances metabolic stability and lipophilicity, while the cyclopropyl group introduces steric constraints that may influence binding interactions. The pyrazolo-pyridazinone scaffold is structurally related to purine analogs, making it a candidate for kinase inhibition or anti-inflammatory applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-20(25-15-8-9-18-19(10-15)32-13-31-18)12-27-23(30)22-17(21(26-27)14-6-7-14)11-24-28(22)16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKVUUAWZYQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Pyrazolopyridazine Core: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyridazine core using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolopyridazine core, potentially reducing the ketone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential to interact with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . It also inhibits the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation . These dual actions make it a potent candidate for cancer therapy, particularly in targeting tumors that are resistant to conventional treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyridazinone core is distinct from the thiazolo[3,2-a]pyrimidine (11a,b) and pyrimido[2,1-b]quinazoline (12) scaffolds in . The pyrazolo-pyridazinone system lacks sulfur atoms but shares nitrogen-rich aromaticity, which may enhance hydrogen-bonding interactions in biological targets .
Substituent Effects: The cyclopropyl group in the target compound introduces steric bulk and conformational rigidity, which could improve binding specificity compared to the methylfuranyl or cyanophenyl groups in 11a,b . The benzodioxol-acetamide moiety in the target compound is unique; similar compounds in the evidence use nitriles (11a,b,12) or oxadiazoles (7a-c), which may affect electronic properties and metabolic stability .
Synthesis and Characterization :
- The target compound’s synthesis likely requires multi-step coupling (e.g., acetamide formation), whereas 11a,b and 12 were synthesized via condensation reactions in acetic anhydride/acetic acid (yields ~57–68%) . Compounds 7a-c in were prepared under milder conditions (room temperature, Cs2CO3/DMF), suggesting scalability advantages .
- Spectroscopic data (e.g., IR nitrile stretches at ~2,200 cm⁻¹ in 11a,b) provide benchmarks for validating the target compound’s functional groups .
Biological Implications: Thiazolo-pyrimidines (11a,b) and pyrimido-quinazolines (12) have demonstrated antimicrobial and enzyme-inhibitory activities, but the target compound’s benzodioxol group may confer enhanced blood-brain barrier penetration or anti-inflammatory effects . The benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) highlight the role of oxazinone cores in anticancer activity, a pathway the target compound could explore given its heterocyclic diversity .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula : C_{20}H_{22}N_{4}O_{3}
Molecular Weight : 366.42 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study by Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The findings suggested that compounds targeting specific pathways could inhibit tumor growth effectively .
The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. Similar compounds have been shown to interact with the PI3K/Akt signaling pathway and induce apoptosis in cancer cells.
In Vitro Studies
In vitro experiments have demonstrated that N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-y}acetamide exhibits cytotoxic effects against various cancer cell lines. The results are summarized in the table below:
In Vivo Studies
In vivo studies using murine models have shown that the compound can significantly reduce tumor size compared to control groups. The treatment regimen involved administering varying doses of the compound over a period of four weeks.
Pharmacological Profile
The pharmacological profile includes:
Mechanisms :
- Apoptosis Induction : Triggers programmed cell death in malignant cells.
- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
Potential Side Effects :
While initial findings are promising, further studies are required to evaluate long-term safety and potential side effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
